molecular formula C19H30O B083625 5beta-Androstan-4-one CAS No. 13583-71-6

5beta-Androstan-4-one

Cat. No.: B083625
CAS No.: 13583-71-6
M. Wt: 274.4 g/mol
InChI Key: AXMPUTNPYVTBSL-IJPPCXMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5β-Androstan-4-one is a synthetic steroid derivative characterized by a ketone group at the C4 position and a β-configuration at the C5 position of the androstane backbone. Steroids in this class often serve as intermediates in pharmaceutical synthesis or as reference standards in analytical chemistry .

Properties

CAS No.

13583-71-6

Molecular Formula

C19H30O

Molecular Weight

274.4 g/mol

IUPAC Name

(5S,8S,9S,10R,13S,14S)-10,13-dimethyl-1,2,3,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-4-one

InChI

InChI=1S/C19H30O/c1-18-10-3-5-14(18)13-7-8-16-17(20)6-4-11-19(16,2)15(13)9-12-18/h13-16H,3-12H2,1-2H3/t13-,14-,15-,16+,18-,19+/m0/s1

InChI Key

AXMPUTNPYVTBSL-IJPPCXMXSA-N

SMILES

CC12CCCC1C3CCC4C(=O)CCCC4(C3CC2)C

Isomeric SMILES

C[C@@]12CCC[C@H]1[C@@H]3CC[C@@H]4C(=O)CCC[C@@]4([C@H]3CC2)C

Canonical SMILES

CC12CCCC1C3CCC4C(=O)CCCC4(C3CC2)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural and functional differences between 5β-Androstan-4-one and related steroids:

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Stereochemistry Key Properties/Data References
5β-Androstan-4-one C₁₉H₂₈O Inferred: ~272.4 4-ketone Data extrapolated from analogs -
Androst-5-en-3-one C₁₉H₂₈O 272.425 3-ketone, Δ⁵ double bond 5-en (unsaturated) OSHA-compliant safety protocols
5-Androstenediol C₁₉H₃₀O₂ 290.4 3β,17β-diol 5-en (unsaturated) ≥98% purity; stable at -20°C
4α-Amino-5α-Androstane C₁₉H₃₁N Not provided 4α-amino Synthesized via stereoselective methods
Key Observations:
  • Ketone Position : Androst-5-en-3-one (C3 ketone) differs from 5β-Androstan-4-one (C4 ketone), which may alter hydrogen-bonding capacity and metabolic stability .
  • Functional Groups : 5-Androstenediol’s diol groups enhance polarity compared to the ketone-containing analogs, influencing solubility and bioavailability .
Androst-5-en-3-one (CAS 10247-98-0)
  • Safety : Requires precautions for inhalation, skin contact, and ingestion. First-aid measures include rinsing with water and medical consultation .
  • Stability : Likely less stable than saturated analogs due to the Δ⁵ double bond.
5-Androstenediol (CAS 521-17-5)
  • Purity and Storage : Supplied as ≥98% pure crystalline solid, stable for ≥5 years at -20°C .
  • Analytical Use : Employed as a reference standard in forensic and clinical research due to its well-defined structure .
4α/4β-Amino-5α-Androstanes
  • Synthesis : Prepared via stereoselective methods, with NMR and X-ray crystallography validating configurations .

Implications for Research and Development

  • 5β-Androstan-4-one : The C4 ketone and 5β configuration may confer unique metabolic pathways compared to Androst-5-en-3-one. Its saturated backbone could improve stability over unsaturated analogs.
  • Safety Considerations : While direct data are lacking, ketone-containing steroids like Androst-5-en-3-one necessitate stringent safety protocols, suggesting similar precautions for 5β-Androstan-4-one .
  • Analytical Challenges: Differentiation of stereoisomers (e.g., 5α vs. 5β) requires advanced techniques like chiral NMR or chromatography, as demonstrated in studies on amino-androstanes .

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